molecular formula C16H21N3O3 B11784230 tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate

tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate

Cat. No.: B11784230
M. Wt: 303.36 g/mol
InChI Key: FHGAKDMLUOAGRE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its morpholine ring, which is substituted with a tert-butyl group, an amino group, and a cyano group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl 4-morpholinecarboxylate with 4-amino-2-cyanobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate is unique due to the presence of both amino and cyano groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-6-7-21-14(10-19)13-5-4-12(18)8-11(13)9-17/h4-5,8,14H,6-7,10,18H2,1-3H3

InChI Key

FHGAKDMLUOAGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)N)C#N

Origin of Product

United States

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